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Compound of Interest

Compound Name: Jadomycin B

Cat. No.: B1672776 Get Quote

Introduction

Jadomycin B, a natural product derived from the bacterium Streptomyces venezuelae, has

demonstrated significant cytotoxic activity against various cancer cell lines, including those

exhibiting multidrug resistance (MDR).[1][2] This attribute makes it a compelling candidate for

further investigation in the context of advanced and refractory breast cancers. Jadomycins, as

a class of compounds, have been shown to circumvent the common mechanisms of drug

resistance, such as the overexpression of ATP-binding cassette (ABC) transporters, which are

responsible for the efflux of many conventional chemotherapeutic agents.[2][3][4]

Mechanism of Action

The anticancer activity of Jadomycin B in multidrug-resistant breast cancer is multifactorial,

involving several distinct but potentially interconnected pathways:

Copper-Dependent Reactive Oxygen Species (ROS) Generation: Jadomycin B's

cytotoxicity is mediated by a copper-dependent mechanism that leads to the production of

intracellular reactive oxygen species (ROS).[1] This process involves the conversion of Cu(II)

to Cu(I), which in turn generates superoxide radicals. The resulting oxidative stress induces

significant DNA damage, ultimately triggering apoptotic cell death.[1][5] The efficacy of

Jadomycin B can be enhanced by co-treatment with agents that increase intracellular

copper levels or inhibit antioxidant pathways.[1]
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Topoisomerase II Inhibition and Poisoning: Jadomycin B has been shown to inhibit and

poison topoisomerase II, an essential enzyme for DNA replication and repair.[5][6][7] By

stabilizing the covalent complex between topoisomerase II and DNA, Jadomycin B induces

double-strand breaks, a severe form of DNA damage that promotes apoptosis.[6][8] This

mechanism of action is independent of ROS generation.[6][7]

Aurora B Kinase Inhibition: Virtual screening and subsequent experimental validation have

identified Jadomycin B as an inhibitor of Aurora B kinase (ABK).[1] ABK is a critical

regulator of mitosis, and its inhibition by Jadomycin B can lead to defects in chromosome

segregation and ultimately, cell cycle arrest and apoptosis.[5]

Efficacy in Multidrug-Resistant Breast Cancer Cell Lines

Jadomycin B has consistently demonstrated potent cytotoxicity against a panel of human

breast cancer cell lines, including those with an MDR phenotype. Notably, its efficacy is not

significantly diminished in cells that overexpress ABC transporters like ABCB1 (P-glycoprotein),

ABCC1, and ABCG2.[3][8] Studies have shown that Jadomycin B is equally potent in drug-

sensitive and taxol-resistant MCF7 cells, as well as in drug-sensitive and paclitaxel-resistant

MDA-MB-231 triple-negative breast cancer cells.[1][6][9]

Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50)

values for Jadomycin B and its analogs in various breast cancer cell lines.

Table 1: IC50 Values of Jadomycins in Various Breast Cancer Cell Lines
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Cell Line
Jadomycin B
(μmol/L)

Jadomycin S
(μmol/L)

Jadomycin F
(μmol/L)

Reference

MCF7-CON

(Drug-Sensitive)
2.58 ± 0.39 3.38 ± 0.09 3.59 ± 0.52 [1]

BT474 4.16 ± 0.54 3.09 ± 0.54 5.05 ± 1.62 [1]

SKBR3 3.82 ± 0.84 3.08 ± 0.73 4.70 ± 0.90 [1]

MDA-MB-231

(Triple-Negative)
1.76 ± 0.33 2.79 ± 0.48 3.25 ± 0.29 [1]

4T1 (Murine) ~2.3-30 (range) - - [8]

Table 2: Efficacy of Jadomycin B in Multidrug-Resistant Breast Cancer Cell Lines

Cell Line
IC50 Jadomycin B
(μM)

Resistance
Phenotype

Reference

MCF7-TXL (Taxol-

Resistant)
Similar to MCF7-CON

ABC Transporter

Overexpression
[1]

231-TXL (Paclitaxel-

Resistant MDA-MB-

231)

Equipotent to 231-

CON

ABC Transporter

Overexpression
[6][9]

abcb1a-4T1 (MDR

Murine)
Similar to parent 4T1

ABCB1A

Overexpression
[8]

231-JB (Jadomycin B

Resistant MDA-MB-

231)

3-fold increase vs.

parent

Increased COX-2

Expression
[10]
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Caption: Mechanism of Action of Jadomycin B in Breast Cancer Cells.
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Caption: General Experimental Workflow for Evaluating Jadomycin B.

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of Jadomycin B on breast cancer cell lines.

Materials:

Breast cancer cell lines (e.g., MCF7, MDA-MB-231, and their MDR counterparts)

Complete culture medium (e.g., DMEM with 10% FBS)

Jadomycin B stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate overnight at 37°C in a 5% CO2 incubator.

Jadomycin B Treatment:

Prepare serial dilutions of Jadomycin B in complete culture medium from the stock

solution.

Remove the medium from the wells and add 100 µL of the Jadomycin B dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition and Incubation:

Add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

Solubilization and Measurement:

Add 100 µL of solubilization solution to each well.
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Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control.

Plot the percentage of viability against the log of Jadomycin B concentration to determine

the IC50 value.

Intracellular ROS Detection Assay
This protocol measures the generation of intracellular ROS using the fluorescent probe CM-

H2DCFDA.

Materials:

Breast cancer cells

Complete culture medium

Jadomycin B

CM-H2DCFDA probe (stock solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or PBS

Flow cytometer or fluorescence microscope

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates or on coverslips and allow them to adhere overnight.

Treat the cells with various concentrations of Jadomycin B for the desired time (e.g., 24

hours). Include a positive control (e.g., H2O2) and a vehicle control.
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Probe Loading:

Remove the culture medium and wash the cells once with warm PBS.

Prepare a working solution of CM-H2DCFDA (typically 5-10 µM) in serum-free medium or

HBSS.

Add the CM-H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C,

protected from light.

Data Acquisition (Flow Cytometry):

Wash the cells twice with PBS.

Trypsinize the cells and resuspend them in PBS.

Analyze the fluorescence of the cell suspension using a flow cytometer with excitation at

~488 nm and emission at ~525 nm.

Data Acquisition (Fluorescence Microscopy):

Wash the cells twice with PBS.

Mount the coverslips on slides with a suitable mounting medium.

Visualize the cells using a fluorescence microscope with appropriate filters.

Data Analysis:

Quantify the mean fluorescence intensity to determine the fold-increase in ROS production

relative to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using Annexin V-FITC

and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:
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Breast cancer cells

Jadomycin B

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

PBS

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed 1-5 x 10^5 cells per well in a 6-well plate and incubate overnight.

Treat the cells with Jadomycin B for 24-48 hours. Collect both the adherent and floating

cells.

Cell Harvesting and Washing:

Trypsinize the adherent cells and combine them with the floating cells from the

supernatant.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Wash the cells twice with cold PBS.

Staining:

Resuspend the cell pellet in 100 µL of 1X binding buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1X binding buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour.

Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and

quadrants.

Data Analysis:

Determine the percentage of cells in each quadrant:

Annexin V- / PI- (Live cells)

Annexin V+ / PI- (Early apoptotic cells)

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Annexin V- / PI+ (Necrotic cells)

DNA Damage Detection (γH2AX Western Blot)
This protocol detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker of

DNA double-strand breaks.

Materials:

Breast cancer cells

Jadomycin B

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: anti-γH2AX
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Primary antibody: anti-H2AX or anti-β-actin (as a loading control)

HRP-conjugated secondary antibody

ECL Western blotting detection reagents

Chemiluminescence imaging system

Procedure:

Cell Lysis and Protein Quantification:

Treat cells with Jadomycin B for the desired time.

Wash cells with cold PBS and lyse them in RIPA buffer.

Quantify the protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection and Analysis:
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Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.

Strip the membrane and re-probe for total H2AX or a loading control to normalize the

γH2AX signal.

Quantify the band intensities to determine the relative increase in γH2AX levels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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